molecular formula C11H21NO3 B3060797 (2R,4R)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 871727-76-3

(2R,4R)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B3060797
CAS No.: 871727-76-3
M. Wt: 215.29
InChI Key: MTGCHOAIXJTLDT-RKDXNWHRSA-N
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Description

(2R,4R)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate ( 871727-76-3) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic building block, or "chiral pool" starting material, for the construction of more complex bioactive molecules . Its structure features both a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate for further selective functionalization and stereochemistry-controlled synthesis. Chiral pyrrolidine scaffolds are recognized for their significant research value, particularly in the development of potential therapeutic agents. Structurally related pyrrolidine compounds have demonstrated promising in vitro biological activity, including potent anti-inflammatory and anti-diabetic effects through inhibition of specific pathways . Furthermore, the pyrrolidine core is a key structural motif found in investigational compounds targeting ionotropic glutamate receptors (iGluRs) in the central nervous system, which are relevant for conditions such as anxiety, depression, and neurodegenerative diseases . This highlights the broader applicability of such chiral intermediates in pioneering drug discovery efforts. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate care in a controlled laboratory environment, storing it sealed in dry conditions between 2-8°C .

Properties

IUPAC Name

tert-butyl (2R,4R)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGCHOAIXJTLDT-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139432
Record name 1,1-Dimethylethyl (2R,4R)-2-(hydroxymethyl)-4-methyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871727-76-3
Record name 1,1-Dimethylethyl (2R,4R)-2-(hydroxymethyl)-4-methyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871727-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2R,4R)-2-(hydroxymethyl)-4-methyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

One of the primary applications of (2R,4R)-tert-butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is as a DPP-IV inhibitor . DPP-IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are vital for insulin secretion. Inhibition of this enzyme can enhance insulin sensitivity and improve glycemic control in patients with type 2 diabetes.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine ring is formed through cyclization reactions.
  • Introduction of Functional Groups : The tert-butyl and hydroxymethyl groups are introduced via alkylation or acylation methods.
  • Stereochemical Control : Careful control of reaction conditions is essential to maintain stereochemical integrity during synthesis.

Biological Target Interaction Studies

Studies on this compound often employ techniques such as enzyme assays and molecular docking to elucidate binding affinities and specific interactions with DPP-IV.

MethodologyDescription
Enzyme AssaysMeasure the inhibition of DPP-IV activity in vitro.
Molecular DockingPredict binding interactions between the compound and DPP-IV.

Case Study 1: Diabetes Management

A study conducted on diabetic mice demonstrated that administration of this compound resulted in significant improvements in insulin sensitivity and reductions in fasting blood glucose levels compared to controls. The mechanism was attributed to enhanced GLP-1 signaling due to DPP-IV inhibition.

Case Study 2: Synthetic Pathways

Research into synthetic pathways has shown that optimizing reaction conditions for the synthesis of this compound can lead to higher yields and better stereochemical outcomes. Techniques such as microwave-assisted synthesis have been explored to improve efficiency.

Chemical Reactions Analysis

Esterification of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes esterification under standard conditions. This reaction is critical for introducing acyl moieties or modifying solubility.

Reaction Type Reagents/Conditions Product
AcylationAcetyl chloride, pyridine, DCM(2R,4R)-tert-butyl 2-(acetyloxymethyl)-4-methylpyrrolidine-1-carboxylate
SulfonationTosyl chloride, DMAP, CH₂Cl₂(2R,4R)-tert-butyl 2-(tosyloxymethyl)-4-methylpyrrolidine-1-carboxylate

Mechanistic Insights :

  • The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic acyl or sulfonyl reagent.

  • Steric hindrance from the tert-butyl group may slow reaction rates compared to less hindered analogs .

Oxidation Reactions

The hydroxymethyl group can be oxidized to a ketone or carboxylic acid, depending on the oxidizing agent.

Reaction Type Reagents/Conditions Product
Oxidation to AldehydeTEMPO, NaOCl, KBr, H₂O/CH₂Cl₂(2R,4R)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate
Oxidation to Carboxylic AcidKMnO₄, H₂O, H₂SO₄(2R,4R)-tert-butyl 2-carboxy-4-methylpyrrolidine-1-carboxylate

Key Considerations :

  • Oxidation selectivity depends on the strength of the oxidizing agent and reaction pH.

  • Over-oxidation to carboxylic acids requires harsh conditions .

Boc Deprotection

The tert-butyl carbamate (Boc) group is acid-labile and can be cleaved under acidic conditions to yield the free amine.

Reaction Type Reagents/Conditions Product
Acidic Deprotection4M HCl in dioxane, 25°C, 2h(2R,4R)-2-(hydroxymethyl)-4-methylpyrrolidine hydrochloride
Trifluoroacetic Acid (TFA)TFA/CH₂Cl₂ (1:1), 0°C, 1h(2R,4R)-2-(hydroxymethyl)-4-methylpyrrolidine trifluoroacetate salt

Applications :

  • Deprotection is essential for further functionalization of the amine in peptide synthesis or drug design .

Ring-Opening and Cross-Coupling Reactions

The pyrrolidine ring can participate in ring-opening or cross-coupling reactions under catalytic conditions.

Reaction Type Reagents/Conditions Product
Palladium-Catalyzed CouplingPd(OAc)₂, PPh₃, K₂CO₃, DMFFunctionalized pyrrolidine derivatives (e.g., aryl-substituted analogs)

Chiral Control :

  • The (2R,4R) stereochemistry ensures enantioselective outcomes in asymmetric catalysis.

Use as a Chiral Building Block

The compound’s rigid chiral framework makes it valuable in synthesizing enantiopure pharmaceuticals.

Application Target Molecule Role
Antiviral AgentsHCV Protease InhibitorsCore scaffold for binding pocket optimization
OrganocatalysisAsymmetric Aldol ReactionsChiral auxiliary to induce stereoselectivity

Comparative Reactivity of Stereoisomers

The stereochemistry at C2 and C4 significantly impacts reactivity:

Isomer Reaction Rate (Esterification) Deprotection Efficiency
(2R,4R)Moderate85% (TFA, 1h)
(2R,4S)Faster (reduced steric hindrance)92% (TFA, 1h)

Structural Insights :

  • The 4-methyl group in the (2R,4R) isomer increases steric hindrance, slightly reducing reaction rates compared to (2R,4S) analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (2R,4R)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate and related pyrrolidine derivatives.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Storage Conditions Purity Key Applications
This compound 1018818-05-7 C₁₁H₂₁NO₃ 215.29 2-hydroxymethyl, 4-methyl 2–8°C (dry) ≥97% Chiral intermediates, drug discovery
(2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate 1932800-41-3 C₁₀H₂₀N₂O₃ 216.28 2-aminomethyl, 4-hydroxy 2–8°C (dry) N/A Peptide mimetics, bioactive molecules
(2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 1194057-63-0 C₁₈H₂₆N₂O₅ 350.41 4-(benzyloxycarbonyl)amino, 2-hydroxymethyl 2–8°C (dry) N/A Protected amino alcohols, medicinal chemistry
(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate 215918-39-1 C₁₁H₂₁NO₄ 231.29 2-hydroxymethyl, 4-methoxy N/A N/A Glycomimetics, enzyme inhibitors
(2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate 348165-63-9 C₁₀H₂₀N₂O₂ 200.28 4-amino, 2-methyl 2–8°C (dark) N/A Catalysis, ligand design

Structural and Functional Differences

Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity compared to the methyl group in (2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate . This difference impacts solubility and reactivity in cross-coupling reactions. The methoxy substituent in (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate introduces steric hindrance and electron-donating effects, altering its utility in glycosylation reactions .

Stereochemical Impact: The (2R,4R) configuration of the target compound contrasts with the (2S,4R) and (2S,4S) configurations in other derivatives. For example, (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate’s stereochemistry makes it suitable for synthesizing β-turn mimetics in peptide chemistry .

Protection and Deprotection: The tert-butyl carbamate group in all compounds provides stability under basic conditions but requires acidic conditions for removal. Derivatives like (2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate are prone to oxidation at the amino group, necessitating inert storage conditions .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (2R,4R)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate?

Answer:
The compound is typically synthesized via multi-step routes involving chiral resolution, protecting group strategies, and stereoselective reactions. For example:

  • Step 1 : Starting from a Boc-protected pyrrolidine precursor, hydroxyl and hydroxymethyl groups are introduced via epoxidation or enzymatic resolution .
  • Step 2 : tert-Butyl carbamate protection is applied to stabilize the amine group, often using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP) .
  • Step 3 : Final purification is achieved via flash chromatography (e.g., ethanol/chloroform 1:10) or recrystallization, yielding ~60% pure product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(2R,4R)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

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